molecular formula C21H16FN5O3 B3015290 7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one CAS No. 895851-01-1

7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B3015290
CAS No.: 895851-01-1
M. Wt: 405.389
InChI Key: YNCWVAFUDUHJSW-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine class, characterized by a fused imidazole-purine scaffold. Key structural features include:

  • 8-position: A 4-methoxyphenyl substituent, contributing electron-donating effects and steric bulk.
  • 1-position: A methyl group, enhancing metabolic stability.
  • 4-position: A hydroxyl group, enabling hydrogen bonding and polarity.

Properties

IUPAC Name

7-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3/c1-25-18-17(19(28)24-21(25)29)26-11-16(12-3-5-13(22)6-4-12)27(20(26)23-18)14-7-9-15(30-2)10-8-14/h3-11H,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCWVAFUDUHJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the imidazo[2,1-f]purinone core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purinone core.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using a suitable fluorinating agent.

    Methoxylation: The methoxy group is introduced through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxy group.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Signal transduction pathways: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structural variations and inferred properties of closely related imidazo[2,1-f]purine derivatives:

Compound Name/Identifier R7 Substituent R8 Substituent R1 R3 Substituent R4 Key Features Reference
Target Compound 4-Fluorophenyl 4-Methoxyphenyl Me - OH Hydroxy enhances polarity; methoxy balances lipophilicity. -
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione Phenyl 4-Fluorophenyl Me 2-Methoxyethyl - Methoxyethyl increases flexibility; lacks hydroxyl, reducing H-bond potential.
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4-dione 4-Bromophenyl 4-Methylphenyl Me Me - Bromine increases molecular weight/polarizability; methyl reduces steric hindrance.
1,3-Dimethyl-7-(4-methylphenyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4-dione 4-Methylphenyl Phenyl Me Me - Dual methyl groups enhance metabolic stability; lacks polar substituents.
8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione Phenyl 2-Hydroxyphenyl Me Me - Hydroxyl at R8 improves H-bonding but reduces lipophilicity.
PSB-11 (A3 adenosine receptor antagonist) - Ethyl Et - Me Ethyl and methyl groups optimize receptor selectivity; radiolabeled for binding studies.

Impact of Substituent Variations

Electron-Withdrawing vs. Electron-Donating Groups

  • The 4-fluorophenyl group at R7 (target compound) enhances electrophilicity compared to 4-methylphenyl () or phenyl (). This may improve binding to electron-rich pockets in biological targets.
  • 4-Methoxyphenyl at R8 (target) offers moderate electron-donating effects, contrasting with the 2-hydroxyphenyl in , which introduces stronger polarity but lower membrane permeability.

Hydrogen Bonding and Solubility

  • The 4-hydroxy group in the target compound distinguishes it from analogs lacking polar substituents (e.g., ). This feature may improve aqueous solubility and target engagement via H-bonding.

Steric and Metabolic Considerations

  • Methyl groups at R1/R3 () improve metabolic stability but may hinder binding in sterically constrained active sites.
  • The 2-methoxyethyl chain in adds conformational flexibility, which could modulate off-target interactions.

Biological Activity

7-(4-Fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one, often referred to as compound 5, is a purine derivative that has gained attention for its potential biological activities. This compound's unique structure, featuring a fluorophenyl and methoxyphenyl group, suggests various pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.

  • Molecular Formula : C21H16FN5O3
  • Molecular Weight : 405.39 g/mol
  • Purity : Typically ≥95%

The biological activity of compound 5 is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses.
  • Signal Transduction : By affecting signaling pathways, compound 5 can lead to changes in gene expression and cellular behavior.

1. Anti-Ischaemic Activity

A notable study evaluated the anti-ischaemic effects of compound 5 using a bilateral common carotid artery occlusion model in Kunming mice. The results indicated that:

  • Survival Time : Compound 5 significantly prolonged the survival time of mice subjected to acute cerebral ischaemia.
  • Mortality Rate : It decreased the mortality rate across all tested doses compared to controls.
Dose (mg/kg)Survival Time (hours)Mortality Rate (%)
Control10.67 ± 1.5280
1014.83 ± 0.4240
2014.56 ± 0.3830
5014.30 ± 1.9820

This suggests that compound 5 exhibits potent neuroprotective activity, making it a candidate for further development in treating ischemic conditions.

Case Studies and Research Findings

Several studies have explored the broader implications of imidazo[2,1-f]purine derivatives in medicinal chemistry:

  • A study highlighted the synthesis and biological evaluation of related compounds, showing promising results in enzyme inhibition relevant to cancer therapy.
  • Another investigation focused on the structural modifications of imidazo derivatives that enhanced their bioactivity and selectivity against specific cancer types.

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